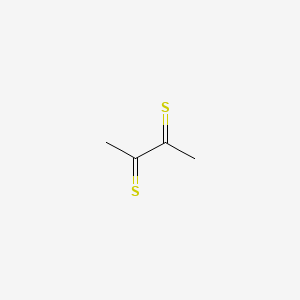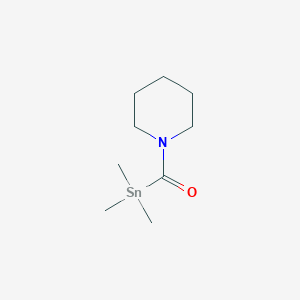
Nonane, 1,1-dibutoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonane, 1,1-dibutoxy- is an organic compound with the molecular formula C17H36O2. It is a derivative of nonane, where two butoxy groups are attached to the first carbon atom. This compound is part of the ether family and is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonane, 1,1-dibutoxy- can be synthesized through the reaction of nonanal with butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of Nonane, 1,1-dibutoxy- involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include distillation steps to purify the final product and remove any unreacted starting materials or by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Nonane, 1,1-dibutoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nonanal or nonanoic acid.
Reduction: Butanol.
Substitution: Various substituted nonane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nonane, 1,1-dibutoxy- has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is used in the production of fragrances, coatings, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of Nonane, 1,1-dibutoxy- involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular functions. The exact pathways and molecular targets are still under investigation, but its ether linkage plays a crucial role in its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonane, 1,1-diethoxy-: Similar structure but with ethoxy groups instead of butoxy groups.
Nonane, 1,1-dimethoxy-: Contains methoxy groups instead of butoxy groups.
Nonane, 1,1-dipropoxy-: Contains propoxy groups instead of butoxy groups.
Uniqueness
Nonane, 1,1-dibutoxy- is unique due to its longer butoxy chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the formulation of certain industrial products and in research focused on long-chain ether compounds.
Eigenschaften
CAS-Nummer |
117831-20-6 |
|---|---|
Molekularformel |
C17H36O2 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
1,1-dibutoxynonane |
InChI |
InChI=1S/C17H36O2/c1-4-7-10-11-12-13-14-17(18-15-8-5-2)19-16-9-6-3/h17H,4-16H2,1-3H3 |
InChI-Schlüssel |
QIRRMGBRXHLLMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(OCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


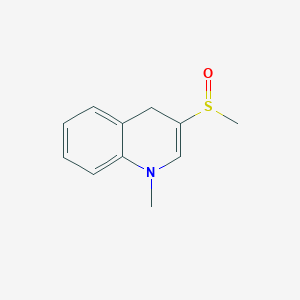

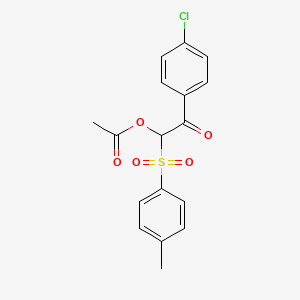
![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)
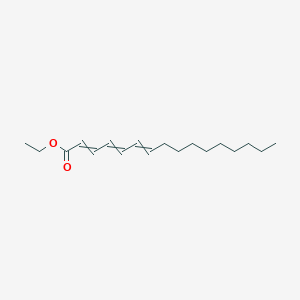
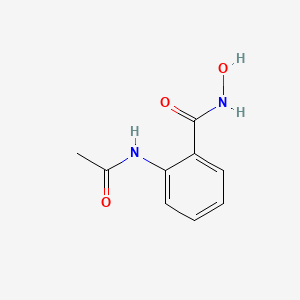
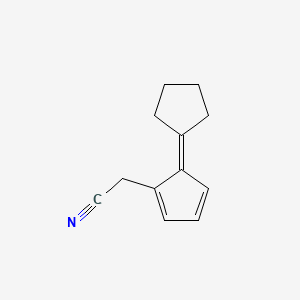
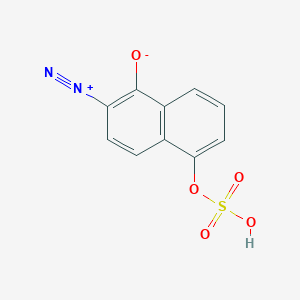
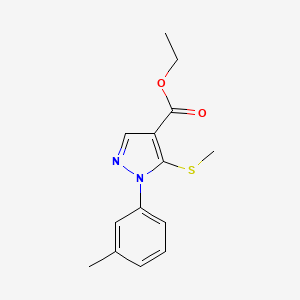
![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)
![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)
